6-Oxaspiro[2.5]octan-1-amine hydrochloride chemical structure and stereochemistry
6-Oxaspiro[2.5]octan-1-amine hydrochloride chemical structure and stereochemistry
An In-depth Technical Guide to 6-Oxaspiro[2.5]octan-1-amine Hydrochloride: Structure, Stereochemistry, and Synthetic Considerations
Introduction
6-Oxaspiro[2.5]octan-1-amine hydrochloride is a unique spirocyclic compound featuring a cyclopropane ring fused to a tetrahydropyran ring. The presence of a primary amine on the cyclopropane ring makes it a valuable building block in medicinal chemistry and drug discovery. Spirocyclic scaffolds are of increasing interest due to their inherent three-dimensional nature, which can lead to improved pharmacological properties and novel intellectual property. This guide provides a comprehensive overview of the chemical structure, stereochemistry, and potential synthetic routes for 6-Oxaspiro[2.5]octan-1-amine hydrochloride, aimed at researchers and scientists in the field of drug development.
Chemical Structure and Properties
The core structure of 6-Oxaspiro[2.5]octan-1-amine consists of a tetrahydropyran ring and a cyclopropane ring sharing a single carbon atom (the spiro center). An amine group is attached to one of the methylene carbons of the cyclopropane ring. The hydrochloride salt form indicates that the basic amine group is protonated, forming an ammonium chloride salt, which generally improves the compound's stability and water solubility.
The molecular formula of the hydrochloride salt is C₇H₁₄ClNO, and its molecular weight is 163.65 g/mol . The compound typically appears as a white to brown powder or crystal.
Below is a diagram of the chemical structure of 6-Oxaspiro[2.5]octan-1-amine hydrochloride.
Caption: Chemical structure of 6-Oxaspiro[2.5]octan-1-amine hydrochloride.
Table 1: Physicochemical Properties of 6-Oxaspiro[2.5]octan-1-amine Hydrochloride
| Property | Value | Source |
| CAS Number | 1779133-13-9 | |
| Molecular Formula | C₇H₁₃NO·HCl | |
| Molecular Weight | 163.65 g/mol | |
| Appearance | White to Brown powder to crystal | |
| Purity | >95.0% (qNMR) | |
| Storage Conditions | Room Temperature, recommended <15°C, under inert gas | |
| Sensitivity | Air sensitive, Hygroscopic |
Stereochemistry
6-Oxaspiro[2.5]octan-1-amine possesses two stereocenters, leading to the possibility of multiple stereoisomers. The stereocenters are:
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C1: The carbon atom of the cyclopropane ring bonded to the amine group.
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C2: The spiro carbon atom where the two rings are joined.
The presence of these two stereocenters means that there can be a total of four possible stereoisomers, which exist as two pairs of enantiomers. PubChem lists a specific enantiomer, (1S)-6-Oxaspiro[2.5]octan-1-amine, confirming the chirality of the molecule[1]. The stereochemical assignment of spiro compounds can be complex and often requires advanced analytical techniques such as chiral chromatography or X-ray crystallography for unambiguous determination.
Below is a diagram illustrating the possible stereoisomers.
Caption: Stereoisomers of 6-Oxaspiro[2.5]octan-1-amine.
Synthetic Considerations
A hypothetical synthetic workflow is outlined below. It is important to note that this is a theoretical pathway and has not been experimentally validated from the available search results.
Caption: Proposed synthetic workflow for 6-Oxaspiro[2.5]octan-1-amine hydrochloride.
Hypothetical Experimental Protocol
Step 1: Synthesis of 4-Methylenetetrahydropyran
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To a stirred suspension of methyltriphenylphosphonium bromide in anhydrous THF at 0 °C, a strong base such as n-butyllithium is added dropwise.
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The resulting ylide is stirred for 1 hour at room temperature.
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A solution of tetrahydropyran-4-one in anhydrous THF is then added dropwise at 0 °C.
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The reaction mixture is allowed to warm to room temperature and stirred overnight.
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Workup involves quenching with water, extraction with an organic solvent, and purification by distillation or column chromatography.
Step 2: Synthesis of 6-Oxaspiro[2.5]octane
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To a solution of 4-methylenetetrahydropyran in an appropriate solvent like dichloromethane, a solution of diethylzinc is added.
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Diiodomethane is then added dropwise at a controlled temperature.
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The reaction is stirred until completion, monitored by TLC or GC.
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The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.
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The organic layer is separated, washed, dried, and the solvent is removed to yield the spirocycle.
Step 3: Synthesis of 1-Bromo-6-oxaspiro[2.5]octane
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6-Oxaspiro[2.5]octane is subjected to radical bromination using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as AIBN or under UV irradiation.
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The reaction is carried out in a non-polar solvent like carbon tetrachloride.
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The product is isolated by filtration of succinimide and removal of the solvent.
Step 4: Synthesis of 6-Oxaspiro[2.5]octan-1-amine
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The 1-bromo-6-oxaspiro[2.5]octane is reacted with a source of ammonia, such as a solution of ammonia in methanol, or a protected amine equivalent followed by deprotection.
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The reaction is typically carried out in a sealed tube at elevated temperatures.
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Purification is achieved through extraction and column chromatography.
Step 5: Formation of the Hydrochloride Salt
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The free amine is dissolved in a suitable solvent like diethyl ether or ethyl acetate.
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A solution of hydrogen chloride in the same or a compatible solvent is added dropwise with stirring.
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The resulting precipitate of 6-Oxaspiro[2.5]octan-1-amine hydrochloride is collected by filtration, washed with cold solvent, and dried under vacuum.
Spectroscopic Characterization
Detailed experimental spectroscopic data for 6-Oxaspiro[2.5]octan-1-amine hydrochloride is not publicly available. However, based on its structure, the expected spectroscopic features can be predicted. Spectroscopic techniques are crucial for confirming the identity and purity of the synthesized compound[2].
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid spirocyclic system and the presence of diastereotopic protons. Key signals would include:
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Protons on the cyclopropane ring, which would appear at high field (typically 0.5-1.5 ppm).
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Protons on the tetrahydropyran ring adjacent to the oxygen atom, which would be deshielded and appear in the range of 3.5-4.5 ppm.
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The proton on the carbon bearing the amine group (C1-H) would be expected in the 2.5-3.5 ppm range.
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The protons of the ammonium group (-NH₃⁺) would likely appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum would show seven distinct signals for the carbon atoms of the spirocyclic core.
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The spiro carbon would have a unique chemical shift.
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The carbons of the cyclopropane ring would appear at high field.
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The carbons of the tetrahydropyran ring adjacent to the oxygen would be deshielded.
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Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1-H | 2.5 - 3.5 | 30 - 40 |
| Cyclopropane CH₂ | 0.5 - 1.5 | 10 - 20 |
| Spiro C | - | 35 - 45 |
| Tetrahydropyran CH₂ adjacent to O | 3.5 - 4.5 | 60 - 70 |
| Other Tetrahydropyran CH₂ | 1.5 - 2.5 | 25 - 35 |
| -NH₃⁺ | Broad singlet | - |
Note: These are estimated values and actual experimental values may vary depending on the solvent and other conditions.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for:
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N-H stretching of the ammonium group (around 3000-3300 cm⁻¹).
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C-H stretching of the aliphatic rings (around 2850-3000 cm⁻¹).
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C-O-C stretching of the ether linkage in the tetrahydropyran ring (around 1050-1150 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight of the compound. For the free base (C₇H₁₃NO), the expected molecular ion peak [M]⁺ would be at m/z 127.10. In the case of the hydrochloride salt, electrospray ionization (ESI) in positive mode would likely show the protonated molecule [M+H]⁺ at m/z 128.11.
Conclusion
6-Oxaspiro[2.5]octan-1-amine hydrochloride is a chiral, spirocyclic compound with potential applications in the synthesis of novel pharmaceutical agents. Its rigid three-dimensional structure is a desirable feature in modern drug design. While detailed experimental data for its synthesis and characterization are not widely published, this guide provides a thorough analysis of its structure, stereochemistry, and a plausible synthetic strategy based on established chemical principles. Further research is needed to develop and validate efficient synthetic routes and to fully characterize this promising building block.
References
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PubChem. (1S)-6-Oxaspiro[2.5]octan-1-amine. National Center for Biotechnology Information. [Link]
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ResearchGate. (2021). Highlights of Spectroscopic Analysis – A Review. [Link]
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Scribd. (n.d.). Us 6423871. [Link]
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PubChem. (n.d.). (1S)-6-Oxaspiro[2.5]octan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2019). Spectroscopic Analysis – A Review. [Link]
